1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride
Description
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride is a heterocyclic compound featuring a piperidine core substituted with a sulfonyl group linked to a 4-fluorophenyl ring and an N-methylamine moiety. Its synthesis involves sulfonylation of the piperidine ring, followed by hydrochloride salt formation to enhance stability and solubility .
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c1-14-11-6-8-15(9-7-11)18(16,17)12-4-2-10(13)3-5-12;/h2-5,11,14H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAPDXATVMYPNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-87-8 | |
| Record name | 4-Piperidinamine, 1-[(4-fluorophenyl)sulfonyl]-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions.
N-Methylation: The final step involves the methylation of the amine group on the piperidine ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sulfonamide Derivatives with Halogen-Substituted Aromatic Rings
Compounds sharing the sulfonamide-piperidine scaffold but differing in halogen substitution or aromatic ring positions include:
- 1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride : Replaces the 4-fluorophenyl group with a 3-bromophenyl moiety. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter receptor binding kinetics and lipophilicity .
- [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride: Substitutes the sulfonyl group with an ethyl chain and introduces a chlorine atom.
Table 1: Structural Comparison of Halogenated Analogs
Functional Group Variations
- N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide hydrochloride: Replaces the sulfonyl group with a propanamide linker.
- N-(3-Fluorophenyl)piperidin-4-amine hydrochloride : Lacks the sulfonyl group entirely, relying solely on the fluorophenyl-amine interaction. This simplification may reduce affinity for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
Table 2: Functional Group Impact on Properties
Pharmacological and Physicochemical Properties
- Sigma Receptor Modulation: Evidence from fluorophenyl-piperidine derivatives (e.g., sigma antagonists in ) suggests that the target compound may interact with sigma-1 receptors, which regulate dopamine release. However, its sulfonyl group could confer selectivity over non-sulfonamide ligands like pentazocine .
Biological Activity
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride is a synthetic compound with a molecular formula of C₁₂H₁₈ClFN₂O₂S and a molecular weight of 308.80 g/mol. Its structure features a piperidine ring with a sulfonyl group and a fluorophenyl moiety, which contribute to its unique chemical properties and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Neurotransmitter Interaction
The compound has been studied for its effects on neurotransmitter systems, particularly those related to dopamine and serotonin pathways. These interactions may be significant in treating various psychiatric disorders, including schizophrenia and depression. Preliminary studies suggest that this compound may exhibit antipsychotic properties similar to those of established medications like Pimavanserin , which is used for Parkinson's disease psychosis.
Enzyme Inhibition
Research indicates that the compound may inhibit certain enzymes, contributing to its therapeutic effects. For instance, it has been evaluated for its ability to inhibit monoacylglycerol lipase (MAGL) , an enzyme involved in the endocannabinoid system that regulates pain and inflammation. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing analgesic effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, it demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to reference drugs like bleomycin .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to dopamine and serotonin receptors, modulating their activity and influencing neurotransmitter release.
- Enzyme Interaction : By inhibiting enzymes such as MAGL, the compound alters lipid metabolism and signaling pathways associated with pain and inflammation.
Comparative Analysis
| Compound Name | Structure Features | Primary Use |
|---|---|---|
| Pimavanserin | N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl) | Antipsychotic for Parkinson's disease psychosis |
| N-Methylpiperidin-4-amine | Basic piperidine structure without sulfonyl group | Intermediate in various syntheses |
| N-(4-Fluorobenzyl)-N-methylpiperidin | Benzyl substitution instead of sulfonyl | Potential antidepressant effects |
The unique sulfonamide moiety enhances selectivity at certain receptors compared to similar compounds lacking this functional group .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antidepressant Effects : A study indicated that compounds with similar structures exhibited antidepressant-like effects in animal models by modulating serotonin levels .
- Cancer Cell Line Studies : In vitro assays demonstrated that the compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacological Studies : Research on related piperidine derivatives showed promising results in reducing cocaine reinforcement behaviors in animal models, indicating potential applications in addiction treatment .
Q & A
Basic Question: What are the key synthetic routes for 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via sulfonylation of a piperidine precursor. A common approach involves reacting N-methylpiperidin-4-amine with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Optimization includes:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.
- Yield improvement : Using excess sulfonyl chloride (1.2–1.5 equivalents) and anhydrous solvents to suppress hydrolysis .
Basic Question: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl sulfonyl group at piperidine N1, methylamine at C4). Expected signals: 7.8–8.1 ppm (aromatic H), 3.1–3.5 ppm (piperidine CH₂), 2.8 ppm (N-methyl) .
- 19F NMR : Single peak near -110 ppm for the para-fluorine .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (e.g., m/z 317.1 for C₁₂H₁₆FN₂O₂S⁺) .
- X-ray Crystallography : Resolves sulfonyl-piperidine conformation and hydrogen-bonding patterns in the hydrochloride salt .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the fluorophenyl sulfonyl group?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the phenyl ring. Compare binding affinities to target receptors (e.g., serotonin or sigma receptors) .
- Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to assess how fluorophenyl sulfonyl interactions with hydrophobic pockets affect activity .
- In Vitro Assays : Test analogs in cell-based models (e.g., cAMP inhibition for GPCR targets) to correlate substituent effects with potency .
Advanced Question: What strategies resolve contradictions in reported biological activity data for piperidine sulfonamide derivatives?
Methodological Answer:
- Batch Reproducibility : Verify synthetic protocols (e.g., residual solvent traces in hydrochloride salts may alter assay results). Use HPLC to ensure >99% purity .
- Receptor Selectivity Profiling : Screen against related receptors (e.g., compare sigma-1 vs. sigma-2 binding using radioligand displacement assays) to clarify off-target effects .
- Meta-Analysis : Cross-reference data from standardized assays (e.g., NIH PubChem BioAssay) to identify consensus trends in IC₅₀ values .
Advanced Question: How can computational methods predict metabolic pathways for this compound?
Methodological Answer:
- In Silico Tools :
- CYP450 Metabolism Prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., N-methyl group or piperidine ring) .
- Metabolite Identification : Combine molecular dynamics simulations (e.g., GROMACS) with LC-MS/MS fragmentation patterns to predict Phase I/II metabolites .
- Experimental Validation : Incubate with human liver microsomes (HLMs) and compare results with computational predictions to refine models .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .
- Catalytic Asymmetric Synthesis : Develop a transition-metal-catalyzed route (e.g., palladium-mediated sulfonylation) to favor a single enantiomer .
- Process Optimization : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
